(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine
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Overview
Description
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is a chiral amine compound featuring a thiophene ring substituted with two methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Methylation: The thiophene ring is then methylated at the 2 and 5 positions using methyl iodide and a strong base like sodium hydride.
Chiral Amine Introduction: The final step involves the introduction of the chiral amine group. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and strong bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine: The racemic mixture of the compound.
Thiophene derivatives: Other thiophene-based compounds with similar structural features.
Uniqueness
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is unique due to its specific chiral configuration and substitution pattern on the thiophene ring
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
FCVVALGYYCPMEM-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)[C@H](C)N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)N |
Origin of Product |
United States |
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